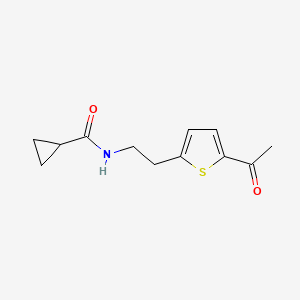

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-8(14)11-5-4-10(16-11)6-7-13-12(15)9-2-3-9/h4-5,9H,2-3,6-7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJXSALIDASFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Autoimmune Disease Treatment

Research has indicated that N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide may serve as a promising candidate for treating autoimmune diseases and inflammatory conditions. A patent describes the use of compounds that inhibit the MTH1 enzyme, which plays a role in cellular responses to oxidative stress and inflammation. The inhibition of this enzyme can potentially ameliorate conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis .

Case Study: Inhibition of MTH1

- Objective : Evaluate the efficacy of this compound in inhibiting MTH1.

- Findings : The compound demonstrated significant inhibition of MTH1 activity, leading to reduced inflammatory markers in vitro.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

Case Study: Antimicrobial Efficacy

- Objective : Assess the compound's effectiveness against various bacterial strains.

- Findings : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against specific cancer cell lines.

3.1 Cytotoxicity Studies

A study focusing on the cytotoxic effects of this compound revealed its potential as an anticancer agent.

Case Study: Cytotoxicity Against Cancer Cells

- Objective : Evaluate the compound's effect on human breast cancer cells (MCF-7).

- Findings : The compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Various | Significant reduction in markers | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The cyclopropane ring may also contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide, their biological activities, and distinguishing features:

†Calculated based on molecular formula C₁₂H₁₆N₂O₂S.

Key Comparative Insights

Substituent Effects on Bioactivity

- Thiophene vs. Thiazole/Indole : The acetyl-thiophene group in the target compound may enhance lipophilicity and CNS penetration compared to thiazole-containing analogs (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide), which exhibit fungicidal activity . Indole-based analogs (e.g., 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) are linked to psychoactive effects, suggesting heterocycle choice critically influences target specificity .

- Fluorination : Lemborexant’s fluorinated aryl groups improve blood-brain barrier permeability and orexin receptor affinity, a feature absent in the target compound but relevant for CNS-targeted designs .

Synthetic Utility Cyclopropane derivatives with hydroxyimino groups (e.g., 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide) are valued in organic synthesis, whereas the target compound’s acetyl-thiophene unit may serve as a precursor for electrophilic substitutions .

Q & A

Q. What are the optimal synthetic routes for N-(2-(5-acetylthiophen-2-yl)ethyl)cyclopropanecarboxamide?

The synthesis typically involves coupling a cyclopropanecarboxyl chloride derivative with a thiophene-containing amine. For example:

- Step 1 : React 5-acetylthiophen-2-yl ethylamine with cyclopropanecarbonyl chloride in dichloromethane (DCM) under inert conditions.

- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction .

- Step 3 : Purify via column chromatography or recrystallization. Yield optimization may require low temperatures (0–5°C) to minimize side reactions like hydrolysis .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : Confirm the cyclopropane ring (δ ~1.0–2.0 ppm for CH₂ groups) and acetyl-thiophene protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and dihedral angles between the thiophene and cyclopropane moieties .

Q. What solvents and conditions stabilize the compound during storage?

Store at –20°C in airtight containers under nitrogen. Use desiccants to prevent hydrolysis. Avoid polar protic solvents (e.g., water, ethanol) to maintain stability .

Advanced Questions

Q. How do structural modifications (e.g., substituent changes on the thiophene ring) affect bioactivity?

- Chloro vs. Acetyl Substituents : Chloro groups (e.g., in N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine) enhance binding affinity to hydrophobic enzyme pockets, while acetyl groups may improve solubility or metabolic stability .

- SAR Studies : Replace the cyclopropane with cyclohexane to assess steric effects on target engagement. Use computational docking to predict binding modes .

Q. How can contradictions in biological activity data across studies be resolved?

- Purity Assessment : Validate compound purity (>95%) via HPLC and elemental analysis. Impurities from side reactions (e.g., incomplete acetylation) may skew results .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH, as protonation states influence receptor interactions .

- Control Experiments : Compare with structurally analogous compounds (e.g., furan-2-carboxamide derivatives) to isolate substituent-specific effects .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition : Preliminary data suggest reversible inhibition of kinases (e.g., MAPK) via hydrogen bonding between the acetyl-thiophene group and catalytic lysine residues .

- Receptor Binding : Molecular dynamics simulations indicate the cyclopropane moiety induces conformational strain in G-protein-coupled receptors (GPCRs), altering signaling .

Q. How can reaction yields be improved during scale-up for in vivo studies?

- Catalytic Optimization : Use Pd/C for hydrogenation steps to reduce byproducts .

- Microwave-Assisted Synthesis : Accelerate coupling steps (e.g., amide bond formation) while maintaining >80% yield .

- Flow Chemistry : Enhance heat/mass transfer for exothermic reactions, minimizing degradation .

Methodological Considerations

Q. What analytical workflows are recommended for stability testing?

- Forced Degradation : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions. Monitor degradation via LC-MS to identify labile groups (e.g., acetyl hydrolysis) .

- Kinetic Studies : Use Arrhenius plots to predict shelf life under varying temperatures .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core Modifications : Synthesize derivatives with varied substituents (e.g., nitro, cyano) on the thiophene ring.

- Pharmacophore Mapping : Use 3D-QSAR to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .

- In Silico Screening : Prioritize derivatives with improved LogP (1–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.